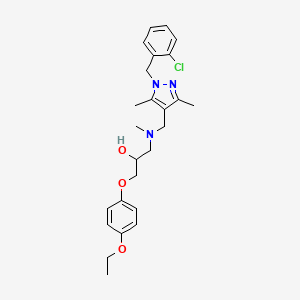
1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol
概要
説明
T-5342126は、Toll様受容体4アンタゴニストとしての役割で知られる化学化合物です。
2. 製法
T-5342126の合成は、β-アミノアルコール誘導体の調製から始まる複数のステップを含みます。反応条件には、通常、目的の化学構造を達成するために特定の試薬と触媒の使用が含まれます。 工業生産方法には、これらの合成経路のスケールアップと同時に、化合物の純度と安定性を確保することが含まれる場合があります .
準備方法
The synthesis of T-5342126 involves multiple steps, starting with the preparation of β-amino alcohol derivatives. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the compound .
化学反応の分析
T-5342126は、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、化合物への水素の添加または酸素の除去を含みます。
置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群に置き換えることを含みます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
T-5342126は、次のような幅広い科学研究への応用があります。
免疫学: Toll様受容体4を介した炎症反応の阻害を研究するために使用され、新しい抗炎症薬の開発に役立ちます。
神経科学: ミクログリアの活性化への影響と、アルコール依存症のマウスにおけるエタノール摂取量を減らす可能性のある役割を調査するために使用されます。
依存症研究: エタノール摂取行動を調節する可能性と、中枢神経系への影響を調べるために使用されます。
科学的研究の応用
T-5342126 has a wide range of scientific research applications, including:
Immunology: It is used to study the inhibition of toll-like receptor 4 mediated inflammatory responses, which can help in the development of new anti-inflammatory drugs.
Neuroscience: It is used to investigate its effects on microglial activation and its potential role in reducing ethanol intake in alcohol-dependent mice.
Addiction Research: It is used to explore its potential in modulating ethanol-drinking behavior and its effects on the central nervous system.
Chemistry and Biology: It is used as a tool to study various biochemical pathways and molecular interactions
作用機序
T-5342126は、Toll様受容体4を拮抗することによってその効果を発揮します。この阻害は、リポ多糖刺激に対する一酸化窒素、インターロイキン-8、腫瘍壊死因子-α、およびインターロイキン-6の産生を減少させます。 含まれる分子標的と経路には、Toll様受容体4シグナル伝達経路と下流の炎症反応経路が含まれます .
6. 類似の化合物との比較
T-5342126は、Toll様受容体4に対する特異的な拮抗作用において独特です。類似の化合物には、次のような他のToll様受容体拮抗薬が含まれます。
T-5224: 同様の抗炎症特性を持つ別のToll様受容体4拮抗薬。
TAK-242: 炎症反応への影響を研究するために研究で使用される、選択的なToll様受容体4シグナル伝達阻害剤。
T-5342126の独自性は、その特異的な分子構造と、さまざまな実験モデルにおける炎症反応を軽減する有効性にあります .
類似化合物との比較
T-5342126 is unique in its specific antagonistic action on toll-like receptor 4. Similar compounds include other toll-like receptor antagonists such as:
T-5224: Another toll-like receptor 4 antagonist with similar anti-inflammatory properties.
TAK-242: A selective toll-like receptor 4 signaling inhibitor used in research to study its effects on inflammatory responses.
The uniqueness of T-5342126 lies in its specific molecular structure and its efficacy in reducing inflammatory responses in various experimental models .
生物活性
The compound 1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.87 g/mol. The structure features a pyrazole ring, an ethoxyphenoxy group, and a propanol moiety, which contribute to its biological activity.
Research indicates that compounds similar to this structure often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the pyrazole moiety is known to exhibit activity against certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that compounds with pyrazole structures can inhibit COX enzymes, leading to reduced production of prostaglandins and other inflammatory mediators.
- Antidiabetic Effects : Research suggests that similar compounds can enhance insulin sensitivity and promote glucose uptake in muscle cells, potentially making them useful in managing Type 2 diabetes.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through modulation of signaling pathways such as MAPK and PI3K/Akt.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives showed that the compound significantly reduced inflammation in a rodent model of arthritis. The results indicated a marked decrease in paw swelling and inflammatory markers compared to the control group.
Case Study 2: Antidiabetic Properties
In vitro studies using adipocytes demonstrated that the compound enhanced glucose uptake by approximately 30% compared to untreated cells. This suggests potential utility in diabetes management through improved insulin signaling.
Case Study 3: Anticancer Activity
In a recent investigation, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. Mechanistic studies indicated that it induced apoptosis via the intrinsic pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases.
特性
IUPAC Name |
1-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O3/c1-5-31-22-10-12-23(13-11-22)32-17-21(30)15-28(4)16-24-18(2)27-29(19(24)3)14-20-8-6-7-9-25(20)26/h6-13,21,30H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIJOWYTBNPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














